Cas no 2228946-65-2 (3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid)

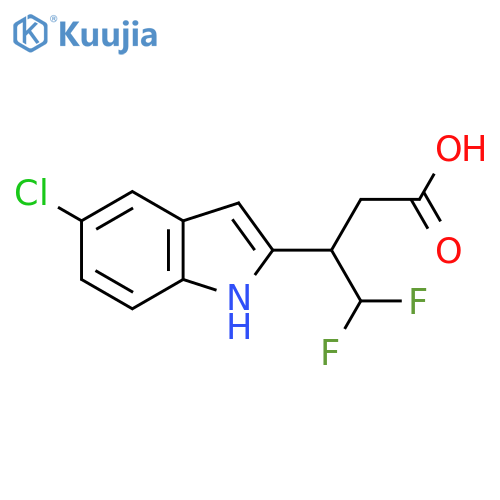

2228946-65-2 structure

商品名:3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid

- 2228946-65-2

- EN300-1972795

-

- インチ: 1S/C12H10ClF2NO2/c13-7-1-2-9-6(3-7)4-10(16-9)8(12(14)15)5-11(17)18/h1-4,8,12,16H,5H2,(H,17,18)

- InChIKey: OIHKBGQMGVESLX-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)C=C(C(C(F)F)CC(=O)O)N2

計算された属性

- せいみつぶんしりょう: 273.0368126g/mol

- どういたいしつりょう: 273.0368126g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 53.1Ų

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1972795-5.0g |

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid |

2228946-65-2 | 5g |

$4349.0 | 2023-06-01 | ||

| Enamine | EN300-1972795-2.5g |

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid |

2228946-65-2 | 2.5g |

$2940.0 | 2023-09-16 | ||

| Enamine | EN300-1972795-5g |

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid |

2228946-65-2 | 5g |

$4349.0 | 2023-09-16 | ||

| Enamine | EN300-1972795-1.0g |

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid |

2228946-65-2 | 1g |

$1500.0 | 2023-06-01 | ||

| Enamine | EN300-1972795-0.05g |

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid |

2228946-65-2 | 0.05g |

$1261.0 | 2023-09-16 | ||

| Enamine | EN300-1972795-0.5g |

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid |

2228946-65-2 | 0.5g |

$1440.0 | 2023-09-16 | ||

| Enamine | EN300-1972795-0.1g |

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid |

2228946-65-2 | 0.1g |

$1320.0 | 2023-09-16 | ||

| Enamine | EN300-1972795-0.25g |

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid |

2228946-65-2 | 0.25g |

$1381.0 | 2023-09-16 | ||

| Enamine | EN300-1972795-1g |

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid |

2228946-65-2 | 1g |

$1500.0 | 2023-09-16 | ||

| Enamine | EN300-1972795-10.0g |

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid |

2228946-65-2 | 10g |

$6450.0 | 2023-06-01 |

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

2228946-65-2 (3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid) 関連製品

- 157047-98-8(Benzomalvin C)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬